BUTYRIC ACID, beta-AMINO-beta-UREIDO-, ETHYL ESTER

Descripción general

Descripción

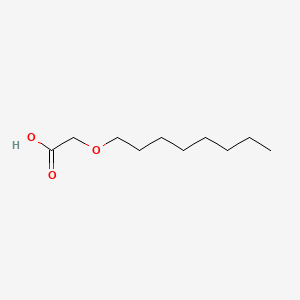

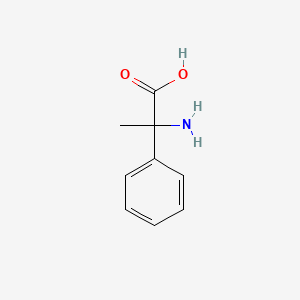

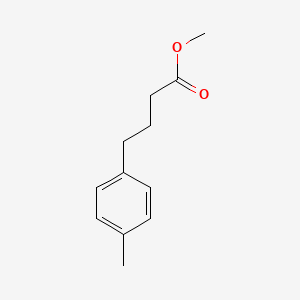

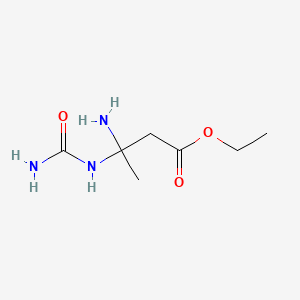

“BUTYRIC ACID, beta-AMINO-beta-UREIDO-, ETHYL ESTER” is a compound with the chemical formula C7H15N3O3 . It is an isomer of the amino acid aminobutyric acid .

Synthesis Analysis

The synthesis of β-amino acids involves the Reformatsky reaction with a Mannich-type imminium electrophile . Butyric acid, a straight-chain saturated fatty acid, is butane in which one of the terminal methyl groups has been oxidised to a carboxy group .Molecular Structure Analysis

The molecular structure of “BUTYRIC ACID, beta-AMINO-beta-UREIDO-, ETHYL ESTER” includes a butyric acid component and a beta-amino-beta-ureido component .Chemical Reactions Analysis

Aminobutyric acids can undergo various reactions. For instance, a highly efficient general strategy for the synthesis of 2-amino acids by homologation of α-amino acids has been reported . Hydrolysis is another important reaction of esters, which can yield a carboxylic acid and an alcohol .Aplicaciones Científicas De Investigación

Gastroenterology Applications

Butyric acid, a short-chain fatty acid, has been extensively studied for its potential applications in the field of gastroenterology. It serves as the principal energy source for colonocytes and has been investigated for its therapeutic potential in treating functional and inflammatory pathologies of the colon. Preliminary data suggest that butyric acid may also have applications in treating haematological, metabolic, and neurological diseases (Sossai, 2012).

Biotechnological Production

Research into the biotechnological production of butyric acid has focused on the use of bacterial strains, particularly the genus Clostridium, for butyrate production. This area of study examines metabolic pathways, fermentation techniques, and the optimization of production processes to increase yield and reduce inhibitory effects. Techniques such as on-line removal of the end-product have been proposed to avoid inhibitory effects and enhance production efficiency (Zigová & Šturdı́k, 2000).

Potential in Food and Beverage Safety

Ethyl carbamate, an ester of carbamic acid, occurs at low levels in many fermented foods and beverages. It is classified as a probable human carcinogen. Research on ethyl carbamate explores its formation mechanisms and strategies for mitigation in food production, which might be relevant for understanding the behavior and safety implications of related compounds in food systems (Weber & Sharypov, 2009).

Clinical and Experimental Studies on Dosage

Butyric acid has been studied for its dosage in the context of various gastrointestinal diseases, including diarrhoea, intestinal inflammations, and dysbiosis. The research suggests that standard doses may not fully meet the physiological demand in certain pathological conditions, indicating the need for adjusted supplementation strategies (Banasiewicz et al., 2020).

Emerging Therapeutic Applications

Butyric acid derivatives, such as hyaluronic acid butyric esters, have shown promise as novel histone deacetylase (HDAC) inhibitors with potential applications in cancer therapy. These compounds have demonstrated effectiveness in inhibiting tumor growth and metastasis formation in preclinical models, highlighting their potential as targeted antineoplastic agents (Speranza, Pellizzaro, & Coradini, 2005).

Mecanismo De Acción

Recent studies have shown that BAIBA can protect from diet-induced obesity in animal models. It induces transition of white adipose tissue to a “beige” phenotype, which induces fatty acids oxidation and increases insulin sensitivity .

Relevant Papers The relevant papers retrieved include studies on the clinical applications of aminobutyric acids as biomarkers for osteoporosis , and the synthesis of β-amino acid derivatives from alkenes and (hetero)arenes .

Propiedades

IUPAC Name |

ethyl 3-amino-3-(carbamoylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-3-13-5(11)4-7(2,9)10-6(8)12/h3-4,9H2,1-2H3,(H3,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZCLVNQMQEOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242363 | |

| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BUTYRIC ACID, beta-AMINO-beta-UREIDO-, ETHYL ESTER | |

CAS RN |

73758-52-8 | |

| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, beta-amino-beta-ureido-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.